1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea is a synthetic compound that belongs to the class of thioureas. Its molecular formula is C11H19N3O2S, with a molecular weight of 261.36 g/mol. The compound features a unique structure that includes both imidazole and thiourea functional groups. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its biological activity, while the thiourea group consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms. This compound exists in crystalline form, exhibiting a melting point of 119-121 °C and displaying solubility in water, methanol, and ethanol, but is insoluble in non-polar solvents.
The synthesis of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves the reaction between 1-(2-aminoethyl)imidazole and 2-methoxyethyl isothiocyanate. This reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product can then be purified through recrystallization or column chromatography to achieve high purity. The chemical reaction can be summarized as follows:
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea has demonstrated significant biological properties. It exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it possesses anti-inflammatory properties, effectively reducing the production of pro-inflammatory cytokines. Notably, the compound promotes the regeneration of damaged tissues such as liver and brain tissues, indicating its potential therapeutic applications in regenerative medicine.
The synthesis methods for 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea include:
The applications of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea are diverse:
Research into the interaction studies of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea indicates its ability to form complexes with various biological targets. The imidazole ring facilitates interactions with enzymes and receptors through hydrogen bonding and π-π interactions. Furthermore, the thiourea group may form coordination complexes with metal ions that modulate the activity of metalloenzymes and other metal-dependent biological processes .
Several compounds share structural characteristics with 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea. Here are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-aminoethyl)-imidazole | Contains an imidazole ring | Serves as a precursor for various derivatives |
| Thiourea | Basic thiourea structure | Known for its role in agriculture and pharmaceuticals |
| 4-thiazolidinone derivatives | Contains sulfur within a five-membered ring | Exhibits diverse biological activities |
Uniqueness: The distinct combination of both imidazole and thiourea functional groups in 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea contributes to its unique biological activities compared to other similar compounds. Its potential applications in medicinal chemistry and materials science further enhance its significance within this class of compounds .